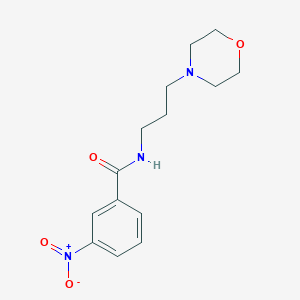![molecular formula C16H15F3N2O3S B4594311 4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4594311.png)
4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H15F3N2O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.07554800 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glibenclamide in Cerebral Ischemia and Stroke
Glibenclamide, a sulfonylurea drug, has shown potential in treating cerebral ischemia and stroke due to its action on the sulfonylurea receptor 1 (Sur1)–transient receptor potential 4 (Trpm4) channel. This channel is upregulated following ischemia, leading to microvascular dysfunction, edema, and secondary hemorrhage. Glibenclamide's blockade of Sur1 could reduce brain swelling, infarct volume, and improve neurological functions, making it a subject of translational research for ischemic stroke treatment (Simard et al., 2014).
Sulfonamides in Clinical Use
Sulfonamides, featuring a primary sulfonamide moiety, are present in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The review highlights the significance of sulfonamides in developing new therapeutic agents, emphasizing their continuous need in treating glaucoma, cancer, and other diseases. This implies a broader application of compounds like "4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide" in drug development (Carta et al., 2012).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental impact of polyfluoroalkyl chemicals, which may include derivatives of "this compound," is a growing concern. These compounds can degrade into perfluoroalkyl carboxylic and sulfonic acids, which are persistent and toxic. Understanding the microbial degradation pathways of these compounds is crucial for evaluating their environmental fate and effects, suggesting the importance of research in environmental safety and bioremediation strategies (Liu & Avendaño, 2013).
Benzoylurea Insecticides and Chitin Synthesis
Research on the action mechanism of benzoylurea insecticides, which may be structurally related to "this compound," has revealed their potential to inhibit chitin synthesis in insects. Identifying the sulfonylurea receptor (SUR) in insects as the target site for inhibition of chitin synthesis opens avenues for developing new pest control methods (Matsumura, 2010).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-21(2)25(23,24)14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXWQHJKGVHVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE](/img/structure/B4594229.png)
![4-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4594230.png)

![N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}propanamide](/img/structure/B4594259.png)
![5-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B4594278.png)
![(E)-1-thiophen-2-yl-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B4594286.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4594298.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4594303.png)



![5,6-DIMETHYL-2-[(2-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4594334.png)
![(2Z)-2-[4-(2H-1,3-Benzodioxol-5-YL)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B4594338.png)
![2-hydroxy-5-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4594353.png)
